molecular formula C13H17N3S B1483248 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098040-77-6

1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1483248
CAS RN: 2098040-77-6
M. Wt: 247.36 g/mol
InChI Key: USXVLQLAVQDGBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves several steps, including heterocyclization reactions. Notably, thiophene derivatives can be synthesized through methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . Further details would require specific literature references.

Scientific Research Applications

Drug Discovery and Development

This compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its structure indicates potential activity in the central nervous system due to the presence of a pyrazole ring, which is often found in drugs with analgesic and anti-inflammatory properties . The cyclopropylmethyl group could be involved in modulating the molecule’s interaction with biological targets, potentially leading to new treatments for neurological disorders.

Material Science

The thiophene moiety within the compound’s structure suggests applications in conducting polymers . Thiophenes are known for their ability to conduct electricity when polymerized, making this compound a candidate for creating new materials for electronic devices .

Agricultural Chemistry

Compounds with pyrazole rings have been used in the development of pesticides and herbicides . The specific configuration of this compound could lead to the creation of new agrochemicals that target pests or weeds more selectively, reducing environmental impact .

Mechanism of Action

Understanding the compound’s mechanism of action involves exploring its interactions with biological targets. Given its heterocyclic nature, it might exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects .

properties

IUPAC Name

1-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-8-11-7-12(13-3-2-6-17-13)15-16(11)9-10-4-5-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVLQLAVQDGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CC2CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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